LogP Comparison: Enhanced Lipophilicity of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione vs. De-Bromo Analog
3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione exhibits a significantly higher calculated LogP (2.2373) compared to its de-brominated analog, 1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione (XLogP3 = 1.4) [1]. This increase in lipophilicity, driven by the presence of the bromine atom, is a critical parameter for membrane permeability and compound distribution in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.2373 (calculated LogP) |
| Comparator Or Baseline | 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione (CAS 19077-60-2): XLogP3 = 1.4 |
| Quantified Difference | Delta = +0.8373 |
| Conditions | In silico prediction; target compound data from Leyan vendor site, comparator data from PubChem XLogP3 calculation. |
Why This Matters
For applications in cell-based assays or in vivo studies, a higher LogP can improve passive membrane permeability, potentially leading to greater intracellular accumulation or altered pharmacokinetics.
- [1] PubChem. (n.d.). N-(4-Ethoxyphenyl)maleimide (CID 29407). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Ethoxyphenyl_maleimide View Source
